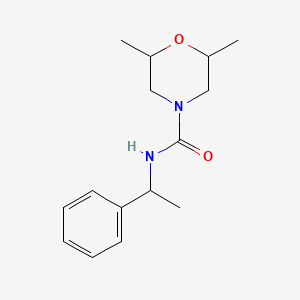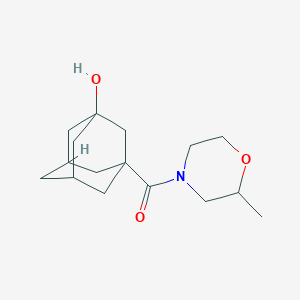
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole, also known as CMPT, is a triazole compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole is not fully understood. However, studies have shown that it inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes. Inhibition of GSK-3β has been linked to the regulation of apoptosis, inflammation, and other cellular processes.
Biochemical and Physiological Effects
Studies have shown that 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been studied for its potential use in treating neurological disorders. Additionally, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole research. First, more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Second, studies should be conducted to determine its safety and efficacy in humans. Third, researchers should explore the potential use of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosage and administration of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole for various diseases.
Conclusion
In conclusion, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole is a triazole compound that has gained significant attention in scientific research. It has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and treating inflammation and neurological disorders. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses. With further research, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole may prove to be a valuable tool in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole involves the reaction of 3-methylthiopropionic acid with cyclopropylmethylamine to form 4-cyclopropyl-3-methylsulfanyl-1,2,4-triazole-5-carboxylic acid. This intermediate is then treated with isobutyl chloroformate to yield the final product, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has been studied for its potential therapeutic uses in various diseases. In cancer research, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6(2)8-10-11-9(13-3)12(8)7-4-5-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOZSPRQTKIFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)


![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)